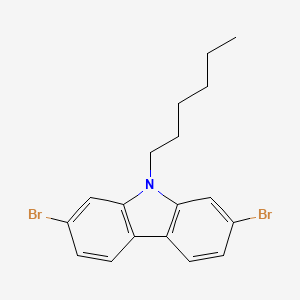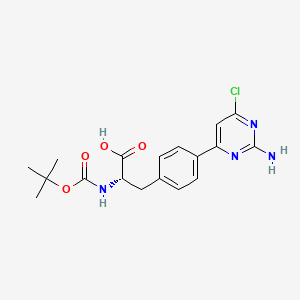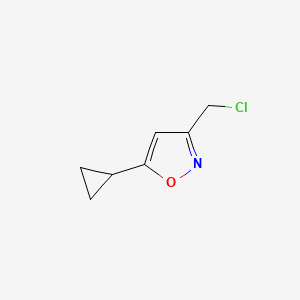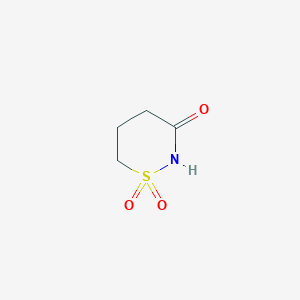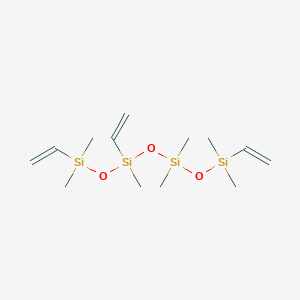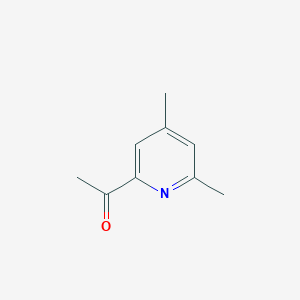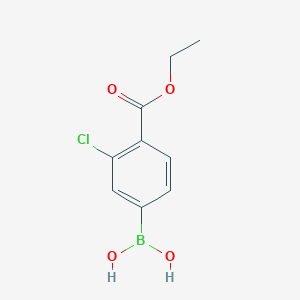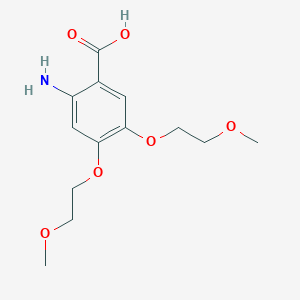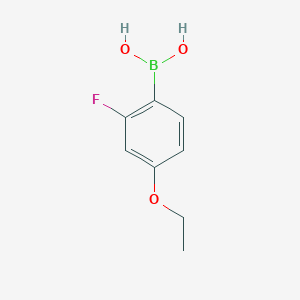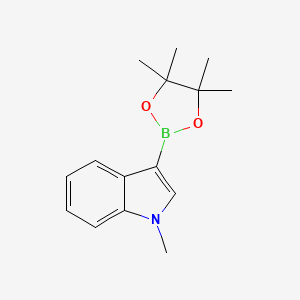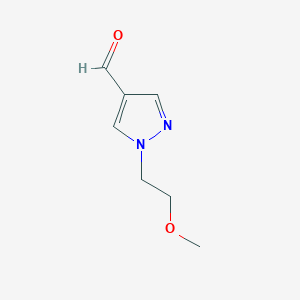
2,4-ジフルオロフェニルトリフルオロボレート(1-)カリウム
概要
説明
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Molecular Structure Analysis
The molecular formula of Potassium (2,4-difluorophenyl)trifluoroborate is C6H3BF5K. Its molecular weight is 219.99 g/mol.Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in organic synthesis as alternatives to boronic acids (RB(OH)2), boronate esters (RB(OR′)2), and organoboranes (R3B), particularly for Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
Potassium (2,4-difluorophenyl)trifluoroborate is a white to off-white powder or crystals . It is stored in a refrigerator and shipped at room temperature .科学的研究の応用
ジフルオロボランの前駆体
2,4-ジフルオロフェニルトリフルオロボレート(1-)カリウムなどのトリフルオロボレートは、ジフルオロボランの前駆体として使用できます . ジフルオロボランは、さまざまな化学反応において重要であり、複雑な有機分子の合成に適用されています。
合成経路の中間体
これらの化合物は、さまざまな合成経路の中間体として機能します . これらはさまざまな有機化合物の合成に使用でき、新素材や医薬品の開発に貢献しています。
イオン液体と電解質の前駆体
トリフルオロボレートは、イオン液体と電解質の前駆体として使用できます . イオン液体は、バッテリー、太陽電池、その他のエネルギー貯蔵および変換技術など、幅広い用途を持っています。
金属触媒クロスカップリング反応における求核パートナー
トリフルオロボレートは、多用途のカップリングパートナーであり、C-C結合形成反応の広範な範囲で試薬として存在します . これらは、有機化学において炭素-炭素結合の形成に広く使用されている鈴木-宮浦型反応で使用されます .
水分と空気の安定性
トリフルオロボレートは、水分と空気に対して安定しています . この安定性により、他の試薬の水分や空気に対する感受性が問題となる可能性のあるさまざまな研究および産業用途に適しています。
強い酸化条件への適合性
これらの化合物は、強い酸化条件に著しく適合しています . この特性により、強力な酸化剤を含む反応で使用することができ、化学合成における有用性を広げます。
作用機序
Target of Action
Potassium (2,4-difluorophenyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are unsaturated alkyl or aryltrifluoroborates . These targets play a crucial role in various chemical reactions, particularly in Suzuki–Miyaura-type reactions .
Mode of Action
The interaction of Potassium (2,4-difluorophenyl)trifluoroborate with its targets involves the epoxidation of C=C bonds in unsaturated alkyl or aryltrifluoroborates . This process proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
Potassium (2,4-difluorophenyl)trifluoroborate affects a vast array of C–C bond forming reactions . It acts as a nucleophilic partner in metal-catalysed cross-coupling reactions . The downstream effects of these pathways include the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of Potassium (2,4-difluorophenyl)trifluoroborate’s action primarily involve the formation of new C–C bonds . This leads to the synthesis of a variety of organic compounds, contributing to diverse chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potassium (2,4-difluorophenyl)trifluoroborate. Notably, the compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , which means it can be utilized in coupling reactions under relatively mild conditions .
Safety and Hazards
Potassium (2,4-difluorophenyl)trifluoroborate is classified as a warning substance . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
Potassium (2,4-difluorophenyl)trifluoroborate plays a significant role in biochemical reactions, primarily as a reagent in cross-coupling reactions. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling process. The nature of these interactions involves the formation of a transient complex between the palladium catalyst and the boron compound, which then undergoes a series of steps leading to the formation of the desired product. This compound’s stability and reactivity under different conditions make it a valuable tool in biochemical research .
Cellular Effects
The effects of Potassium (2,4-difluorophenyl)trifluoroborate on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These effects are mediated through its interactions with specific cellular receptors and enzymes .
Molecular Mechanism
At the molecular level, Potassium (2,4-difluorophenyl)trifluoroborate exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition or activation of enzymes. For example, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, which further modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium (2,4-difluorophenyl)trifluoroborate can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell behavior. In vivo studies have also indicated that the compound can have sustained effects, although these are often dependent on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of Potassium (2,4-difluorophenyl)trifluoroborate in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects without significant toxicity. These findings underscore the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
Potassium (2,4-difluorophenyl)trifluoroborate is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its incorporation into various biochemical processes. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound can influence the production of reactive oxygen species (ROS) and modulate antioxidant pathways, thereby impacting cellular redox balance .
Transport and Distribution
Within cells and tissues, Potassium (2,4-difluorophenyl)trifluoroborate is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters. This distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of Potassium (2,4-difluorophenyl)trifluoroborate is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and chromatin structure. These localization patterns are essential for understanding the compound’s overall biochemical effects .
特性
IUPAC Name |
potassium;(2,4-difluorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKNPYRMYVEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635704 | |
| Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-41-3 | |
| Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)
